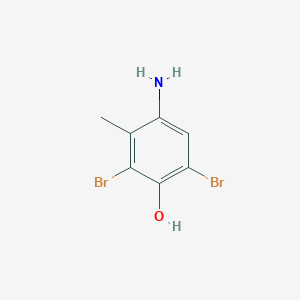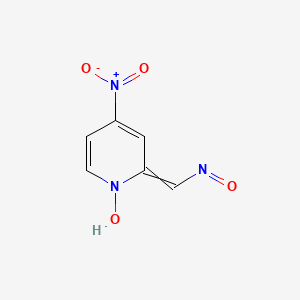
4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol is a chemical compound with a unique structure that includes both nitro and nitroso functional groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The conditions typically involve specific temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while oxidation of the nitroso group can produce nitro compounds .
Wissenschaftliche Forschungsanwendungen
4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular pathways. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitropyridine N-oxide
- 4-Nitro-2,3-lutidine N-oxide
- 2-Piperidin-4-yl-1H-benzimidazole
Uniqueness
4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol is unique due to the presence of both nitro and nitroso groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
63097-29-0 |
|---|---|
Molekularformel |
C6H5N3O4 |
Molekulargewicht |
183.12 g/mol |
IUPAC-Name |
1-hydroxy-4-nitro-2-(nitrosomethylidene)pyridine |
InChI |
InChI=1S/C6H5N3O4/c10-7-4-6-3-5(9(12)13)1-2-8(6)11/h1-4,11H |
InChI-Schlüssel |
OGDKGLVCELNJBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=CN=O)C=C1[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


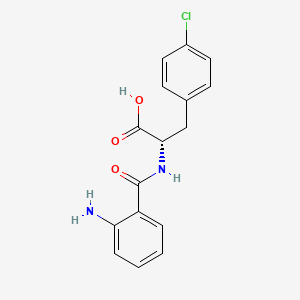
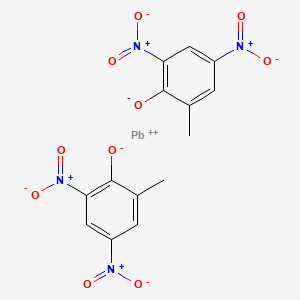
![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)

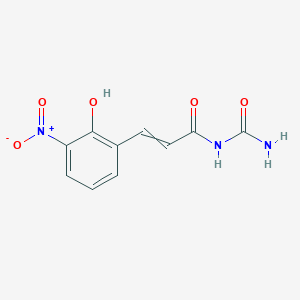



![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)
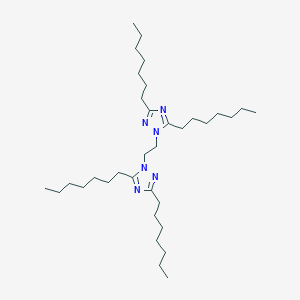
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
